9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[55]undecane is a spirocyclic compound characterized by its unique structural framework Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane typically involves the Prins cyclization reaction. Another approach involves the use of olefin metathesis reactions catalyzed by Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction is favored due to its efficiency and the ability to introduce diverse substituents, making it a potentially scalable method for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic framework or the substituents attached to it.
Substitution: Substitution reactions are common, allowing for the replacement of specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under different conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the design of drugs targeting various diseases, including tuberculosis.
Biological Studies: The compound is used to study the inhibition of specific proteins, such as the MmpL3 protein in Mycobacterium tuberculosis.
Industrial Applications: Its unique structure makes it a valuable component in the synthesis of complex molecules for industrial purposes.
Mechanism of Action
The mechanism of action of 9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. The compound binds to the protein, disrupting its function and thereby inhibiting the growth of the bacteria .
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: This compound shares the spirocyclic scaffold but lacks the methylsulfonyl group.
9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane: This derivative has a different substituent at the 9-position, which alters its biological activity.
Uniqueness
9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
9-methylsulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-15(11,12)10-5-3-9(4-6-10)13-7-2-8-14-9/h2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUGWJSMRDCABX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CC1)OCCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.